BenchChemオンラインストアへようこそ!

Lfm-A13

BTK inhibition PLK inhibition Kinase selectivity

LFM-A13 is the only reversible, ATP-competitive dual BTK/PLK inhibitor available for preclinical research. Unlike covalent BTK inhibitors (ibrutinib, acalabrutinib, zanubrutinib), LFM-A13 irreplaceably inhibits Polo-like kinases (PLK1/PLK3), enabling unique chemosensitization studies with vincristine, paclitaxel, or ceramide in B-lineage leukemias and solid tumors. It is the sole BTK inhibitor demonstrated to prevent collagen-induced fatal thromboembolism without bleeding (IC₅₀ 2.8 µM on collagen-induced platelet aggregation). With well-characterized PK (∼100% i.p. bioavailability) and an established oral capsule formulation, it is ready for reproducible in vivo protocols. ≥98% purity ensures clean BTK-dependent pathway dissection (>100-fold selectivity over JAK, EGFR, HCK, IRK).

Molecular Formula C11H8Br2N2O2
Molecular Weight 360.00 g/mol
CAS No. 244240-24-2
Cat. No. B1193815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLfm-A13
CAS244240-24-2
SynonymsLFM A13;  LFM-A13;  LFM A13
Molecular FormulaC11H8Br2N2O2
Molecular Weight360.00 g/mol
Structural Identifiers
SMILESCC(=C(C#N)C(=O)NC1=C(C=CC(=C1)Br)Br)O
InChIInChI=1S/C11H8Br2N2O2/c1-6(16)8(5-14)11(17)15-10-4-7(12)2-3-9(10)13/h2-4,16H,1H3,(H,15,17)/b8-6-
InChIKeyUVSVTDVJQAJIFG-VURMDHGXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lfm-A13 (CAS 244240-24-2) – a rationally designed, dual-function BTK/PLK inhibitor for procurement in chemosensitization and antithrombotic research


Lfm-A13 (α‑cyano‑β‑hydroxy‑β‑methyl‑N‑(2,5‑dibromophenyl)propenamide) is a leflunomide metabolite analog and a rationally designed inhibitor of Bruton's tyrosine kinase (BTK) [1]. It was the first BTK‑selective inhibitor reported and the first antileukemic agent targeting BTK [2]. Unlike later‑generation covalent BTK inhibitors, Lfm‑A13 acts as a reversible, ATP‑competitive inhibitor and also potently inhibits Polo‑like kinases (PLK), conferring a unique dual‑target profile [3].

Why substituting Lfm-A13 (CAS 244240-24-2) with other BTK inhibitors compromises dual BTK/PLK targeting, chemosensitization, and antithrombotic efficacy


Although many BTK inhibitors (e.g., ibrutinib, acalabrutinib, zanubrutinib) potently block B‑cell receptor signaling, they lack meaningful activity against Polo‑like kinases (PLK1/PLK3) and do not reproduce Lfm‑A13's chemosensitizing or antithrombotic profiles [1]. Lfm‑A13 is a reversible, ATP‑competitive inhibitor with a unique dual BTK/PLK inhibition signature, whereas covalent inhibitors irreversibly bind C481 and are largely devoid of PLK activity [2]. Direct substitution therefore eliminates the PLK‑driven mitotic arrest and the collagen‑specific antiplatelet effect that define Lfm‑A13's preclinical utility [3].

Lfm-A13 (CAS 244240-24-2) – quantitative differentiation from comparator BTK inhibitors


Lfm-A13 vs. Ibrutinib, Acalabrutinib, Zanubrutinib: Distinct dual BTK/PLK inhibition profile

Lfm-A13 inhibits recombinant BTK with an IC₅₀ of 2.5 µM and also potently inhibits Polo‑like kinases (Plx1 IC₅₀ = 10 µM; PLK3 IC₅₀ = 61 µM) [1]. In contrast, ibrutinib (BTK IC₅₀ = 0.5 nM), acalabrutinib (BTK IC₅₀ = 3–5 nM), and zanubrutinib (BTK IC₅₀ = 0.3 nM) are highly potent covalent BTK inhibitors that lack meaningful PLK inhibition at therapeutic concentrations .

BTK inhibition PLK inhibition Kinase selectivity Chemosensitization

Lfm-A13 vs. other BTK inhibitors: Unique collagen‑specific antiplatelet activity and antithrombotic efficacy

Lfm-A13 inhibits collagen‑induced platelet aggregation with an IC₅₀ of 2.8 µM, while having no effect on thrombin‑, TRAP‑6‑, or ADP‑induced aggregation [1]. This pathway‑specific antiplatelet effect is not observed with ibrutinib, acalabrutinib, or zanubrutinib, which inhibit multiple platelet activation pathways and are associated with increased bleeding risk in clinical use [2]. In a mouse model of collagen‑induced fatal thromboembolism, oral Lfm‑A13 (LFM‑A13‑F) dose‑dependently prevented thromboembolism without causing bleeding, and prolonged tail bleeding time at nontoxic doses [3].

Antithrombotic Platelet aggregation BTK Collagen receptor

Lfm-A13 vs. leflunomide and its metabolite A77 1726: Differentiated kinase selectivity and chemosensitizing activity

Lfm‑A13 is a leflunomide metabolite analog, but unlike leflunomide or its active metabolite A77 1726 (which primarily inhibit dihydroorotate dehydrogenase), Lfm‑A13 was rationally designed to bind the BTK catalytic site (Ki = 1.4 µM) and also inhibits PLK [1]. Lfm‑A13 shows >100‑fold selectivity for BTK over JAK1, JAK2, JAK3, HCK, EGFR, and IRK (IC₅₀ >278 µM for all tested off‑targets) . At a low dose of 10 mg/kg, Lfm‑A13 markedly enhanced the anticancer activity of paclitaxel in a HER2‑positive breast cancer model, an effect not reported for leflunomide or A77 1726 [2].

Leflunomide analog Kinase selectivity Chemosensitization Paclitaxel

Lfm-A13 vs. covalent BTK inhibitors: Reversible binding and favorable preclinical safety margin

Lfm‑A13 is a reversible, ATP‑competitive BTK inhibitor, whereas ibrutinib, acalabrutinib, and zanubrutinib irreversibly bind C481 [1]. Preclinical toxicology studies in mice, rats, and dogs established that Lfm‑A13 was not toxic at daily doses up to 100 mg/kg, with a NOAEL far exceeding efficacious doses [2]. In a xenograft study, Lfm‑A13 administered at 1–20% of its NOAEL for only 4 days significantly enhanced the antileukemic activity of vincristine in NOD/SCID mice, with all 82 Lfm‑A13‑treated mice tolerating treatment without weight loss or morbidity [3].

Reversible inhibitor Preclinical safety NOAEL Toxicology

Optimal procurement scenarios for Lfm-A13 (CAS 244240-24-2) in preclinical research


Chemosensitization studies combining BTK/PLK inhibition with standard chemotherapy

Lfm‑A13 is uniquely suited for preclinical chemosensitization experiments in B‑lineage leukemias and solid tumors. It enhances the efficacy of vincristine, paclitaxel, and ceramide‑induced apoptosis, and prolongs survival in leukemia‑bearing mice when combined with VPL (vincristine, prednisone, L‑asparaginase) [1]. The dual BTK/PLK inhibition profile enables studies that cannot be performed with single‑target BTK inhibitors [2].

Thrombosis research focusing on GPVI‑collagen signaling without bleeding confounders

Lfm‑A13 is the only BTK inhibitor demonstrated to prevent collagen‑induced fatal thromboembolism in mice without causing bleeding [1]. It selectively inhibits collagen‑induced platelet aggregation (IC₅₀ 2.8 µM) while sparing thrombin‑, TRAP‑6‑, and ADP‑mediated activation [2]. This makes Lfm‑A13 the reagent of choice for dissecting BTK's role in GPVI‑FcRγ signaling in thrombosis models .

Investigating reversible versus irreversible BTK inhibition in B‑cell signaling

As a reversible, ATP‑competitive BTK inhibitor, Lfm‑A13 provides a critical control for studies comparing the pharmacodynamic consequences of reversible versus irreversible (covalent) target engagement [1]. Its well‑characterized selectivity profile (>100‑fold over JAK, EGFR, HCK, IRK) allows clean dissection of BTK‑dependent pathways without confounding off‑target effects [2].

Pharmacokinetic and formulation studies leveraging established preclinical ADME data

Lfm‑A13 has a well‑documented preclinical pharmacokinetic profile: ~100% intraperitoneal bioavailability, ~30% oral bioavailability, rapid absorption (tₘₐₓ 10–18 min after i.p.), and limited tissue distribution due to high plasma protein binding [1]. An oral capsule formulation (LFM‑A13‑F) has been developed and tested in mice and dogs [2]. These data support reproducible in vivo studies and formulation optimization without the need for de novo ADME characterization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

60 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lfm-A13

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.